molecular formula C12H12Fe-6 B1247460 Ethenylferrocene

Ethenylferrocene

Cat. No. B1247460
M. Wt: 212.07 g/mol
InChI Key: JENFKLJPKPJILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vinylferrocene is ferrocene substituted on one of the cyclopentadienyl rings by a vinyl group. It contains a vinyl group.

Scientific Research Applications

Synthesis and Structural Analysis

Ethenylferrocene has been an unexpected product in the deamination of 1-aminoethylferrocene, revealing insights into reaction mechanisms and structural properties. The characterization of this compound through single crystal X-ray diffraction has shed light on the molecular arrangement and interactions, providing a foundation for further chemical modifications and applications in materials science (McAdam et al., 2008).

Fluorescent Probes and Cell Imaging

The development of ferrocene-based fluorescent probes, such as (9-anthryl)this compound, for imaging hypochlorous acid (HOCl) in live cells, represents a significant application in bioanalytical chemistry. These probes exploit the quenching effect of ferrocene on fluorescence, offering a tool for selective detection and imaging of reactive oxygen species in biological systems (Chen et al., 2010).

Nonlinear Optical Materials

This compound derivatives have shown promise in the development of materials with high nonlinear optical efficiency, such as 2-(4-nitrophenyl)this compound. These materials exhibit favorable packing and alignment at the molecular level, which is crucial for applications in optical devices and photonics (Chiffre et al., 2001).

Surface Chemistry and Sensor Development

The use of aminoferrocene and related compounds in exploring surface attachment chemistry highlights another facet of this compound's applicability. This research aids in understanding and optimizing surface modification techniques, which are essential in the development of sensors and bioanalytical devices (Booth et al., 2015).

Copolymerization Processes

This compound has been utilized in copolymerization processes, offering insights into polymer chemistry and material properties. For instance, the nonalternating copolymerization of ethene and carbon monoxide using ferrocene-derived catalysts demonstrates the role of this compound in facilitating and directing polymerization reactions (Chen et al., 2011).

properties

Molecular Formula

C12H12Fe-6

Molecular Weight

212.07 g/mol

IUPAC Name

cyclopenta-1,3-diene;ethenylcyclopentane;iron

InChI

InChI=1S/C7H7.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h2-6H,1H2;1-5H;/q-5;-1;

InChI Key

JENFKLJPKPJILE-UHFFFAOYSA-N

SMILES

C=C[C-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe]

Canonical SMILES

C=C[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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